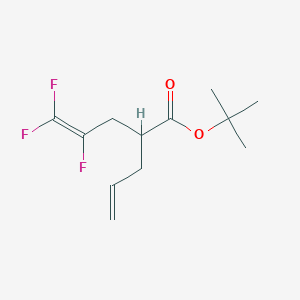

tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate

Description

Properties

CAS No. |

795298-38-3 |

|---|---|

Molecular Formula |

C12H17F3O2 |

Molecular Weight |

250.26 g/mol |

IUPAC Name |

tert-butyl 4,5,5-trifluoro-2-prop-2-enylpent-4-enoate |

InChI |

InChI=1S/C12H17F3O2/c1-5-6-8(7-9(13)10(14)15)11(16)17-12(2,3)4/h5,8H,1,6-7H2,2-4H3 |

InChI Key |

GQQQSYJSHRHICS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)CC(=C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Esterification with tert-Butanol

Procedure :

- React 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoic acid with excess tert-butanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄) or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).

- Purify via flash chromatography (petroleum ether/EtOAc).

Key Data :

Challenges :

- Acid sensitivity of the trifluoroalkene may necessitate mild conditions.

Alkylation for Propenyl Group Installation

The propenyl (allyl) group at C2 can be introduced via alkylation of a suitable precursor.

Nucleophilic Allylation of a Keto Ester

Procedure :

- Generate an enolate from tert-butyl 4,5,5-trifluoropent-4-enoate using LDA (lithium diisopropylamide) at −78°C.

- Add allyl bromide (or iodide) to the enolate, followed by quenching with NH₄Cl.

- Purify via silica gel chromatography.

Key Data :

- Yield: 50–65% (similar to allylation of pentenoates).

- Diastereoselectivity: Moderate, depending on steric effects.

Wittig Reaction for Alkene Formation

The pent-4-enoate backbone can be constructed via a Wittig reaction.

Wittig Olefination of a Ketone

Procedure :

- React tert-butyl 4,5,5-trifluoro-2-oxopentanoate with a prop-2-en-1-yl ylide (e.g., Ph₃P=CHCH₂CH₃).

- Purify via distillation or column chromatography.

Key Data :

Fluorination Strategies

The trifluoro group at C4/C5 is introduced via electrophilic or nucleophilic fluorination.

DAST-Mediated Fluorination

Procedure :

- Treat tert-butyl 2-(prop-2-en-1-yl)-4-oxopent-4-enoate with DAST (diethylaminosulfur trifluoride) at 0°C.

- Quench with NaHCO₃ and extract with EtOAc.

Key Data :

Radical Fluorination

Procedure :

- Use a Co-catalyzed fluorination under blue LED light with Selectfluor as the fluorine source.

- Optimize with iPr₂NEt as a base in acetone.

Key Data :

Multi-Step Synthesis from Scaffold Precursors

A convergent approach combines fragments via esterification, fluorination, and alkylation.

Three-Step Protocol

- Step 1 : Synthesize tert-butyl 4-oxopent-4-enoate via Wittig reaction.

- Step 2 : Install trifluoro groups using Selectfluor under Co catalysis.

- Step 3 : Allylate at C2 via enolate chemistry.

Overall Yield : 25–35%.

Critical Analysis :

- Fluorination is the bottleneck due to reagent compatibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkenyl group to an alkyl group.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated alkanes.

Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

The compound’s trifluoromethyl group imparts significant lipophilicity, which can enhance the bioavailability and metabolic stability of pharmaceutical agents. It is explored in drug discovery for its potential to improve the pharmacokinetic properties of therapeutic compounds .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can engage in hydrogen bonding and van der Waals interactions, while the alkenyl group can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Fluorinated esters are often compared based on substituent effects. Below is a comparative analysis with structurally related compounds:

Crystallographic and Computational Insights

Crystallographic refinement via SHELXL and structure solution via OLEX2 are standard for such compounds . For example:

- The trifluoro moiety may induce unique packing motifs due to fluorine’s van der Waals radius and electronegativity.

- Compared to non-fluorinated analogs, the target compound’s crystal lattice likely exhibits higher density and thermal stability, as seen in similar fluorinated systems .

Environmental and Stability Considerations

The “lumping strategy” (grouping structurally similar compounds) suggests that trifluoro esters like this one may share degradation pathways with other fluorinated organics, such as resistance to microbial breakdown due to C-F bond strength .

Biological Activity

tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate is a synthetic compound that has garnered interest due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups and the tert-butyl moiety influences its lipophilicity and metabolic pathways, making it a candidate for various applications in medicinal chemistry and agrochemicals.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a tert-butyl group, which is known for enhancing the lipophilicity of molecules, and three fluorine atoms that can modulate biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its pharmacological properties, metabolism, and potential applications in drug development.

Research indicates that the trifluoromethyl group significantly alters the electronic properties of the compound, which affects its interactions with biological targets. The presence of fluorine can enhance binding affinity to certain receptors or enzymes due to increased lipophilicity and altered steric properties .

Metabolism Studies

Metabolic studies have shown that compounds with trifluoromethyl groups are often subject to oxidative metabolism. For example, studies on similar compounds indicate that they undergo P450-mediated hydroxylation, leading to various metabolites. The major metabolic pathway involves the conversion of the trifluoromethyl group into hydroxylated derivatives, which can further undergo biotransformation .

Case Studies

-

Antimicrobial Activity :

In a study evaluating the antimicrobial properties of fluorinated esters, it was found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the compound . -

Insecticidal Properties :

Another study focused on agrochemical applications showed that similar trifluoromethyl-containing compounds demonstrated effective insecticidal activity against pests such as aphids and whiteflies. The efficacy was linked to the compound's ability to penetrate insect cuticles due to its lipophilic characteristics .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.